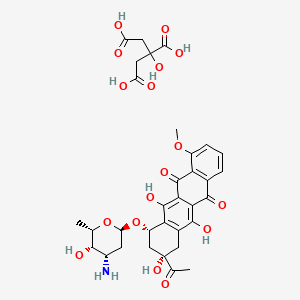

Daunorubicin citrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El citrato de daunorrubicina es un medicamento de quimioterapia que se utiliza para tratar varios tipos de cáncer, incluida la leucemia mieloide aguda, la leucemia linfoblástica aguda, la leucemia mieloide crónica y el sarcoma de Kaposi . Pertenece a la familia de medicamentos antraciclínicos y funciona bloqueando la función de la topoisomerasa II, una enzima involucrada en la replicación del ADN .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La daunorrubicina se sintetiza a partir de bacterias del tipo Streptomyces . La síntesis implica varios pasos, incluida la fermentación de Streptomyces peucetius, seguida de procesos de extracción y purificación. Luego, el compuesto se modifica químicamente para producir citrato de daunorrubicina.

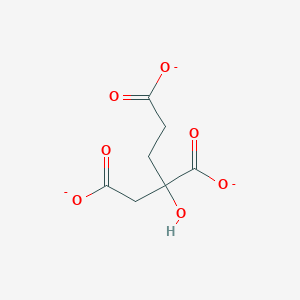

Métodos de producción industrial: La producción industrial de citrato de daunorrubicina implica la fermentación a gran escala de Streptomyces peucetius. El caldo de fermentación se procesa para extraer daunorrubicina, que luego se convierte en su forma de citrato mediante reacciones químicas que involucran ácido cítrico .

Análisis De Reacciones Químicas

Tipos de reacciones: El citrato de daunorrubicina experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución .

Reactivos y condiciones comunes:

Oxidación: La daunorrubicina se puede oxidar usando reactivos como peróxido de hidrógeno o permanganato de potasio.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas o tioles.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen derivados de daunorrubicina con grupos funcionales modificados, que pueden exhibir diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

El citrato de daunorrubicina se utiliza ampliamente en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria .

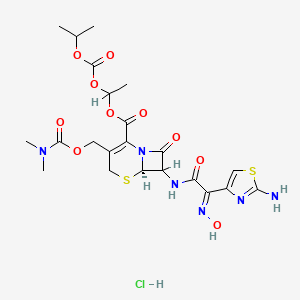

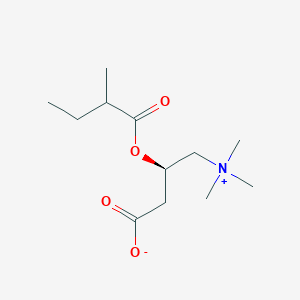

Química: En química, el citrato de daunorrubicina se utiliza como material de partida para la síntesis de otros antibióticos antraciclínicos, como la doxorrubicina, la epirrubicina y la idarrubicina .

Biología: En la investigación biológica, el citrato de daunorrubicina se utiliza para estudiar los mecanismos de replicación y reparación del ADN, así como los efectos de la intercalación del ADN en los procesos celulares .

Medicina: Médicamente, el citrato de daunorrubicina se utiliza en regímenes de quimioterapia para tratar varios tipos de cáncer. A menudo se combina con otros fármacos de quimioterapia para mejorar su eficacia .

Industria: En la industria farmacéutica, el citrato de daunorrubicina se utiliza en el desarrollo de nuevos fármacos y formulaciones anticancerígenos .

Mecanismo De Acción

El citrato de daunorrubicina ejerce sus efectos intercalándose entre los pares de bases del ADN, lo que provoca el desenrollamiento de la hélice del ADN e inhibe la síntesis del ADN . También inhibe la actividad de la topoisomerasa II al estabilizar el complejo ADN-topoisomerasa II, evitando la porción de religación de la reacción de ligación-religación . Además, la daunorrubicina genera radicales libres que causan daño a los componentes celulares, contribuyendo a sus efectos citotóxicos .

Compuestos Similares:

Doxorrubicina: Similar a la daunorrubicina, la doxorrubicina es un antibiótico antraciclínico que se utiliza en la quimioterapia.

Epirrubicina: Otro antibiótico antraciclínico, la epirrubicina, se utiliza para tratar el cáncer de mama y otros tumores sólidos.

Singularidad: El citrato de daunorrubicina es único en su uso específico para tratar la leucemia mieloide aguda y la leucemia linfoblástica aguda.

Comparación Con Compuestos Similares

Doxorubicin: Similar to daunorubicin, doxorubicin is an anthracycline antibiotic used in chemotherapy.

Epirubicin: Another anthracycline antibiotic, epirubicin, is used to treat breast cancer and other solid tumors.

Uniqueness: Daunorubicin citrate is unique in its specific use for treating acute myeloid leukemia and acute lymphoblastic leukemia.

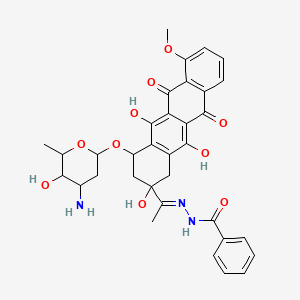

Propiedades

Número CAS |

371770-68-2 |

|---|---|

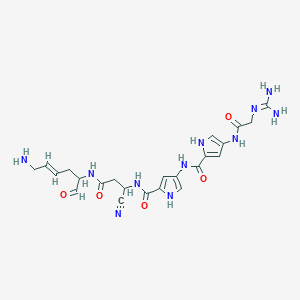

Fórmula molecular |

C33H37NO17 |

Peso molecular |

719.6 g/mol |

Nombre IUPAC |

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C27H29NO10.C6H8O7/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t10-,14-,16-,17-,22+,27-;/m0./s1 |

Clave InChI |

VNTHYLVDGVBPOU-QQYBVWGSSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

SMILES isomérico |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

SMILES canónico |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

| 371770-68-2 | |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(2S)-2-[[2-[[(2R,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-4-methylpentanamide](/img/structure/B1244158.png)